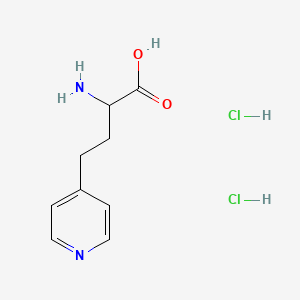![molecular formula C10H13ClFNO2S B1447717 3-[(4-氟苯基)磺酰基]吡咯烷盐酸盐 CAS No. 1864062-36-1](/img/structure/B1447717.png)
3-[(4-氟苯基)磺酰基]吡咯烷盐酸盐
描述
3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorophenylsulfonyl group
科学研究应用
3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies investigating the biological activity of sulfonyl-containing compounds.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
作用机制
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their diverse pharmacological profiles .
Mode of Action
It is known that the fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offer better in vitro potency . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives are known to interact with various biochemical pathways, contributing to their diverse pharmacological profiles .
Result of Action
It is known that the fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offer better in vitro potency .
Action Environment
It is known that the compound should be stored in closed vessels , and exposure to dust, mist, gas, or vapours should be avoided .
生化分析
Biochemical Properties
3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in this compound allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. For instance, it has been shown to interact with retinoic acid-related orphan receptor gamma (RORγt), a nuclear hormone receptor involved in autoimmune diseases . The fluorophenyl group enhances its binding affinity, while the sulfonyl group contributes to its overall stability and solubility in biological systems.
Cellular Effects
The effects of 3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of RORγt, leading to changes in the expression of genes involved in immune responses . Additionally, it can alter metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride involves its binding interactions with specific biomolecules. The compound binds to the active site of RORγt, inhibiting its activity and preventing the transcription of target genes . This inhibition is facilitated by the fluorophenyl group, which enhances the binding affinity, and the sulfonyl group, which stabilizes the interaction. Furthermore, this compound may also interact with other enzymes and proteins, modulating their activity and leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride vary with different dosages in animal models. At lower doses, it can effectively modulate the activity of target enzymes and proteins without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity.
Metabolic Pathways
3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit or modulate the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance . For example, its interaction with RORγt can influence the metabolism of lipids and other biomolecules, affecting cellular energy production and storage.
Transport and Distribution
The transport and distribution of 3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s fluorophenyl and sulfonyl groups enhance its solubility and stability, allowing it to be efficiently transported and distributed within biological systems.
Subcellular Localization
The subcellular localization of 3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action. The fluorophenyl and sulfonyl groups contribute to its ability to penetrate cellular membranes and localize within specific subcellular regions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or amines.
Introduction of the 4-Fluorophenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 4-fluorobenzenesulfonyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the sulfonyl group.
相似化合物的比较
Similar Compounds
- 3-(4-Fluorophenyl)pyrrolidine Hydrochloride
- 3-(4-Chlorophenyl)sulfonylpyrrolidine Hydrochloride
- 3-(4-Methylphenyl)sulfonylpyrrolidine Hydrochloride
Comparison
3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Compared to its analogs with different substituents (e.g., chlorine or methyl groups), the fluorinated compound often exhibits enhanced potency and selectivity in biological assays.
属性
IUPAC Name |
3-(4-fluorophenyl)sulfonylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXKZKSKSUQPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


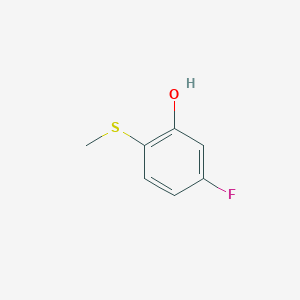
![[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine](/img/structure/B1447641.png)
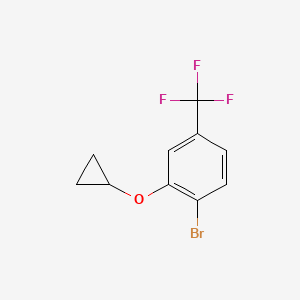
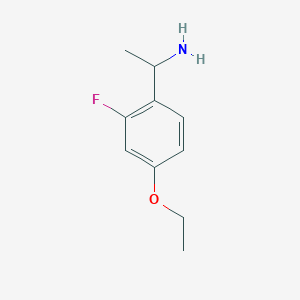
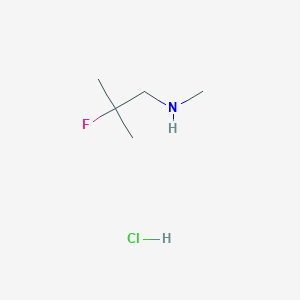
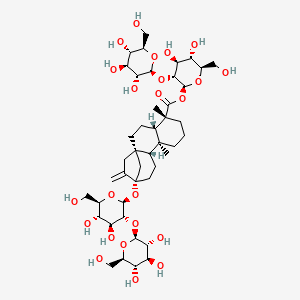
![3-[(4-Fluorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447646.png)
![2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447648.png)
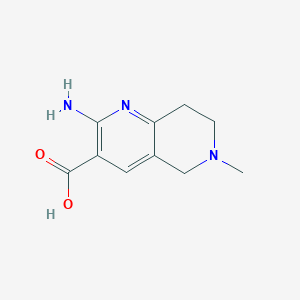
![[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447650.png)
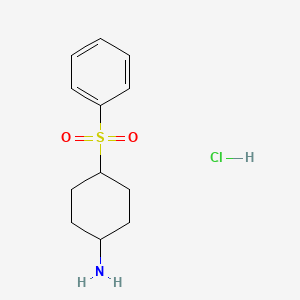

![3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447656.png)
